Glycerophospho-N-Palmitoyl Ethanolamine
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Overview
Description
Mechanism of Action
- The primary targets of PEA include cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system and play essential roles in modulating pain, inflammation, mood, and other physiological processes .
- The resulting changes include altered neurotransmitter release, immune cell activation, and regulation of pain perception .
- GP-NPEA is synthesized via two major pathways:
- CDP-Ethanolamine Pathway (Kennedy Pathway) : In this pathway, ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine. The latter transfers the phosphoethanolamine group to diacylglycerol, yielding GP-NPEA .
- The compound’s stability and half-life depend on its interactions with enzymes involved in its metabolism .
- Cellular effects include pain modulation, anti-inflammatory activity, and potential neuroprotective effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerophospho-N-Palmitoyl Ethanolamine can be synthesized through the glycerophosphodiesterase 1 (GDE1) catalyzed reaction, where glycerophospho-linked precursors are converted into N-acylated ethanolamines . The reaction typically involves the use of ethanolamine and palmitoyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production, including the use of bioreactors and continuous flow systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Glycerophospho-N-Palmitoyl Ethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various N-substituted ethanolamines .
Scientific Research Applications
Glycerophospho-N-Palmitoyl Ethanolamine has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other bioactive lipids.
Biology: The compound is studied for its role in the endocannabinoid system and its effects on cellular signaling pathways.
Medicine: Research focuses on its anti-inflammatory properties and potential therapeutic applications in treating conditions like depression and chronic pain.
Industry: It is utilized in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Glycerophospho-N-Oleoyl Ethanolamine: Another N-acylated ethanolamine with similar metabolic pathways but different fatty acid composition.
Glycerophospho-N-Stearoyl Ethanolamine: Similar structure but with stearic acid instead of palmitic acid.
Uniqueness: Glycerophospho-N-Palmitoyl Ethanolamine is unique due to its specific fatty acid composition, which influences its biological activity and interaction with receptors. Its role as a precursor to palmitoyl ethanolamide distinguishes it from other N-acylated ethanolamines .
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)22-16-17-28-30(26,27)29-19-20(24)18-23/h20,23-24H,2-19H2,1H3,(H,22,25)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXMIXZULLAMCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44NO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693936 |
Source
|
Record name | 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100575-09-5 |
Source
|
Record name | 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of Glycerophospho-N-Palmitoyl Ethanolamine being identified in a study about depression?
A: In a study using a chronic unpredictable mild stress (CUMS) rat model of depression [], this compound was identified as one of five potential biomarkers in the prefrontal cortex (PFC). This suggests a potential link between this lipid and the pathophysiology of depression, warranting further investigation into its specific role in this context.
Q2: How does this compound relate to other ethanolamides in terms of their effects on coagulation?
A: Research indicates that this compound, a precursor to Palmitoylethanolamide (PEA), demonstrates procoagulant properties similar to PEA, Stearoylethanolamide (SEA), and Anandamide (AEA) []. These ethanolamides, particularly PEA, have been shown to enhance thrombin generation in plasma. The presence of a free hydroxyl group in the head group of these molecules appears to be crucial for their procoagulant activity.
Q3: Has this compound been identified in any natural sources?
A: While not specifically mentioned in the provided abstracts, one study identified this compound within the chemical composition of fresh pokak eggplant (Solanum torvum) fruit extract []. This finding suggests the compound might be found in other natural sources and could have implications for dietary intake and potential health effects.
Q4: What future research directions are suggested regarding this compound?
A: Given its identification as a potential biomarker for depression [] and its procoagulant properties within the ethanolamide family [], further research is needed to elucidate:
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